molecular formula C20H13N3O3S2 B2907365 13-(4-methoxyphenyl)-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 674800-29-4

13-(4-methoxyphenyl)-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B2907365
CAS No.: 674800-29-4
M. Wt: 407.46
InChI Key: YIUPWBLCJNPBPJ-UHFFFAOYSA-N
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Description

13-(4-methoxyphenyl)-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a synthetically derived chemical compound featuring a complex tricyclic scaffold. This structure is characteristic of a class of molecules investigated for their potential as kinase inhibitors . The presence of both a 4-methoxyphenyl and a thiophen-2-yl substituent on the central heterocyclic core suggests this molecule may be designed to interact with the ATP-binding sites of specific protein kinases, which are critical targets in oncological research and the study of cell signaling pathways . Its primary research value lies in its use as a chemical probe to explore kinase function and validate new therapeutic targets in biochemical and cellular assays. Researchers utilize this compound to study enzyme kinetics, perform high-throughput screening, and investigate the structural requirements for potent and selective kinase inhibition. The product is supplied with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

13-(4-methoxyphenyl)-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c1-26-11-6-4-10(5-7-11)12-9-13(14-3-2-8-27-14)21-19-15(12)16-17(28-19)18(24)23-20(25)22-16/h2-9H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPWBLCJNPBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)NC(=O)N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as phosphorus oxychloride (POCl3) and ammonium acetate are often used.

    Introduction of the Hydroxy and Methoxy Groups: These functional groups are introduced through nucleophilic substitution reactions. Methoxy groups can be added using methanol in the presence of a base, while hydroxy groups can be introduced using hydroxylamine.

    Attachment of the Thienyl and Phenyl Groups: These groups are typically added through cross-coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Alkyl halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is used to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a useful tool for probing biological systems.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

Crystallographic Analysis

The structural determination of such compounds relies heavily on:

  • SHELX Suite : Used for refinement of crystallographic data, with SHELXL enabling precise modeling of anisotropic displacement parameters .
  • WinGX/ORTEP : Employed for graphical representation and geometric analysis (e.g., bond lengths, angles) .
Limitations in Available Data

The absence of specific experimental data (e.g., spectral, bioactivity) in the provided evidence precludes quantitative comparisons. Further studies are needed to explore:

  • Synthetic yields and scalability.
  • Thermodynamic stability and solubility profiles.
  • Target-specific biological activity.

Biological Activity

The compound 13-(4-methoxyphenyl)-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione , with the CAS number 674800-29-4 , is a complex heterocyclic molecule featuring a unique arrangement of thiophene and triazine rings. This structure is significant for its potential biological activities, particularly in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H13N3O3S2C_{20}H_{13}N_{3}O_{3}S_{2}. The structural representation can be summarized as follows:

ElementCount
Carbon (C)20
Hydrogen (H)13
Nitrogen (N)3
Oxygen (O)3
Sulfur (S)2

The compound's intricate structure contributes to its unique chemical reactivity and biological activity.

Antitumor Activity

Research indicates that compounds similar to this triazine derivative exhibit notable antitumor properties. For instance, a study highlighted the efficacy of related thiophene derivatives in enhancing the effects of established antitumor agents . The mechanism often involves inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Thiophene derivatives have been reported to possess significant antimicrobial activity against various pathogens. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes . The specific mechanisms may include interference with nucleic acid synthesis or disruption of cell membrane integrity.

The biological activity of This compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in DNA replication or metabolic pathways crucial for pathogen survival.
  • Receptor Modulation : It may also interact with cellular receptors influencing signal transduction pathways that lead to apoptosis in cancer cells.

Study 1: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor effects of various thiophene derivatives including compounds structurally related to the target compound. The results demonstrated a significant reduction in tumor size in animal models treated with these compounds compared to controls .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of thiophene derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential for development into new antimicrobial agents.

Q & A

Basic: What are the key considerations for synthesizing this compound and verifying its purity?

Methodological Answer:
Synthesis typically involves multi-step pathways requiring precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example:

  • Step 1 : Condensation of a thiophene derivative with a 4-methoxyphenyl precursor under inert atmosphere.
  • Step 2 : Cyclization via nucleophilic substitution or photochemical activation to form the tricyclic core.
  • Purity Verification : Use NMR spectroscopy (1H/13C) to confirm functional groups and high-resolution mass spectrometry (HRMS) to validate molecular weight. HPLC with UV detection ensures >95% purity .

Basic: How is the molecular structure determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to grow diffraction-quality crystals.
  • Data Collection : Use a synchrotron or laboratory X-ray source (Mo Kα radiation).
  • Refinement : Employ SHELXL for structure solution and refinement, leveraging its robust algorithms for handling anisotropic displacement parameters and hydrogen bonding networks. ORTEP-3 or WinGX visualizes thermal ellipsoids and molecular packing .

Advanced: How can computational modeling be integrated with experimental data to predict reactivity?

Methodological Answer:
Combine density functional theory (DFT) calculations (e.g., Gaussian or ORCA) with experimental results:

  • Geometry Optimization : Compare computed bond lengths/angles with SCXRD data to validate accuracy.
  • Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • COMSOL Multiphysics : Model reaction kinetics under varying conditions (e.g., pressure, solvent polarity) to guide experimental design .

Advanced: How to resolve contradictions in crystallographic data (e.g., disorder or twinning)?

Methodological Answer:

  • Disorder Handling : Use SHELXL’s PART and SUMP commands to model split positions, applying restraints to bond distances/angles.
  • Twinning : Apply the Hooft y parameter or TWIN/BASF commands in SHELXL to refine twin laws. Validate with R1 and wR2 residuals; a ΔR < 5% indicates reliable refinement .

Advanced: What methodologies elucidate the reaction mechanism of this compound in catalytic processes?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediates in real-time.
  • Isotopic Labeling : Introduce 18O or 13C labels in reactants, tracked via FT-IR or NMR , to map bond cleavage/formation.
  • DFT Transition-State Analysis : Identify activation barriers and validate with experimental rate constants .

Advanced: How to assess structure-activity relationships (SAR) for biological applications?

Methodological Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to active sites.
  • SAR Optimization : Modify substituents (e.g., methoxy vs. fluoro groups) and correlate with IC50 values. Validate via SPR (Surface Plasmon Resonance) for binding kinetics .

Advanced: How to optimize synthetic yield using statistical experimental design?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken or Central Composite Design to test variables (temperature, stoichiometry, catalyst loading).
  • Response Surface Methodology (RSM) : Model interactions between variables and predict optimal conditions.
  • Validation : Confirm predicted yields (e.g., 85–90%) with triplicate runs and ANOVA analysis .

Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., regioselectivity)?

Methodological Answer:

  • Flow Chemistry : Use microreactors to control exothermic reactions and improve mixing efficiency.
  • Catalyst Immobilization : Employ silica-supported catalysts to enhance recyclability and reduce byproducts.
  • In Situ Monitoring : Implement Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

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